N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Scientific Research Applications
Antimicrobial and Antifungal Applications
A series of derivatives containing the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial and antifungal activities. For instance, certain compounds were found to be effective against both Gram-positive and Gram-negative bacteria, such as Pseudomonas aeruginosa, Streptococcus pyogenes, Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans, Aspergillus niger, Aspergillus clavatus (Kapadiya et al., 2020).
Anticancer Potential
Certain 1,3,4-oxadiazole derivatives have shown promising anticancer activity. For example, some compounds exhibited potent cytotoxicity against the MCF-7 cell line (a breast carcinoma cell line), suggesting their potential as anticancer agents (Mahanthesha G et al., 2021).
Inhibitory Activity against Lipoxygenase
Some derivatives of 1,3,4-oxadiazole have been synthesized as potential lipoxygenase inhibitors. Lipoxygenase is an enzyme involved in the metabolism of polyunsaturated fatty acids, playing a role in various inflammatory and allergic processes. These derivatives showed moderately good activities relative to standard inhibitors (Aziz‐ur‐Rehman et al., 2016).
α-Glucosidase Inhibitory Potential
Some N-aryl/aralkyl derivatives of 1,3,4-oxadiazole have been evaluated for their α-glucosidase inhibitory potential. These compounds were found to be promising inhibitors, suggesting their potential use in managing diseases like diabetes (Iftikhar et al., 2019).
Anti-tubercular Activity
Several 1,3,4-oxadiazole derivatives have shown significant anti-tubercular activity, indicating their potential in developing new treatments for tuberculosis. These compounds were evaluated against Mycobacterium tuberculosis and displayed moderate to good activity (Abdul-Malek S. Al-Tamimi et al., 2018).
Alzheimer’s Disease Treatment Candidates
New derivatives of 1,3,4-oxadiazole have been synthesized as potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, an enzyme linked to Alzheimer's pathology (A. Rehman et al., 2018).
Future Directions
The future directions for research on “N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-4-11(18)15-13-17-16-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBDQRRVPDYRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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